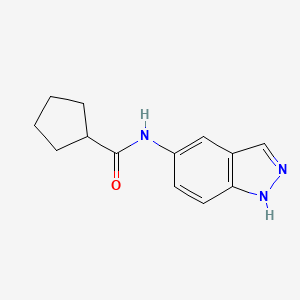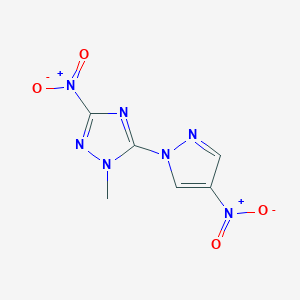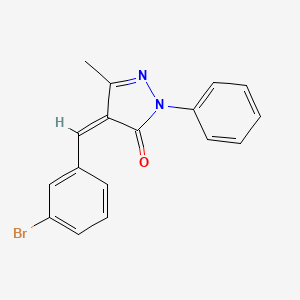![molecular formula C25H21N3O6 B5369462 4-[5-nitro-2-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5369462.png)
4-[5-nitro-2-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-nitro-2-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione, commonly known as NPPB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. NPPB is a potent inhibitor of chloride channels and has been extensively studied for its role in various physiological and pathological processes.
Mécanisme D'action
NPPB exerts its effects by inhibiting the activity of chloride channels, which are integral membrane proteins that regulate the flow of chloride ions across cell membranes. By blocking chloride channels, NPPB can alter the electrical properties of cells and disrupt cellular processes that depend on chloride ion flux. The exact mechanism of action of NPPB is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
NPPB has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of chloride channels in various cell types, including epithelial cells, neurons, and cancer cells. NPPB has also been shown to alter the electrical properties of cells and disrupt cellular processes that depend on chloride ion flux. Additionally, NPPB has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
NPPB has several advantages for use in lab experiments. It is a potent inhibitor of chloride channels and can be used to study the role of chloride channels in various physiological and pathological processes. NPPB is also relatively stable and can be stored for extended periods of time. However, there are also some limitations to the use of NPPB in lab experiments. It is a complex molecule that requires a high degree of expertise to synthesize and handle. Additionally, NPPB may have off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on NPPB. One area of interest is the development of more specific and potent inhibitors of chloride channels that could be used to study the role of chloride channels in greater detail. Additionally, NPPB may have potential applications in the treatment of various diseases, including cystic fibrosis and inflammatory diseases. Further research is needed to fully understand the mechanism of action of NPPB and its potential applications in various fields of scientific research.
Méthodes De Synthèse
NPPB can be synthesized through a multi-step process that involves the reaction of 5-nitro-2-(3-phenoxypropoxy)benzaldehyde with phenylhydrazine followed by cyclization with acetic anhydride. The final product is obtained by the reaction of the resulting pyrazolidinedione with benzyl bromide. The synthesis of NPPB is a complex process that requires a high degree of expertise and careful attention to detail.
Applications De Recherche Scientifique
NPPB has been extensively studied for its potential applications in various fields of scientific research. It has been shown to be an effective inhibitor of chloride channels, which are involved in a wide range of physiological and pathological processes, including cell volume regulation, neuronal signaling, and cancer cell proliferation. NPPB has also been investigated for its potential use in the treatment of cystic fibrosis, a genetic disorder that affects the lungs and other organs.
Propriétés
IUPAC Name |
(4E)-4-[[5-nitro-2-(3-phenoxypropoxy)phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6/c29-24-22(25(30)27(26-24)19-8-3-1-4-9-19)17-18-16-20(28(31)32)12-13-23(18)34-15-7-14-33-21-10-5-2-6-11-21/h1-6,8-13,16-17H,7,14-15H2,(H,26,29)/b22-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVDQJFWTMMVJX-OQKWZONESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])OCCCOC4=CC=CC=C4)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC(=C3)[N+](=O)[O-])OCCCOC4=CC=CC=C4)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[({[3-(4-isopropylphenyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B5369380.png)
![N-[3-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide](/img/structure/B5369395.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(4-methylphenyl)urea](/img/structure/B5369413.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B5369420.png)
![2-{5-[4-(2-propyn-1-yloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5369421.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-hydroxycyclopentanecarboxamide](/img/structure/B5369425.png)
![N-[1-(4-isopropylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5369436.png)
![3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5369438.png)
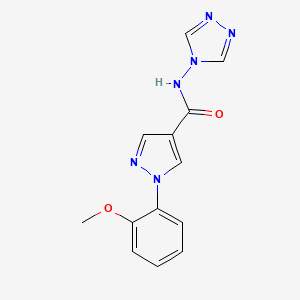
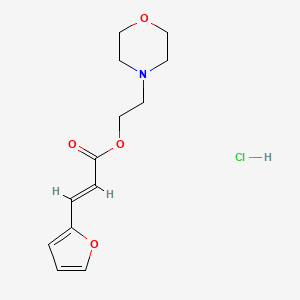
![1-(4-bromophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5369452.png)
